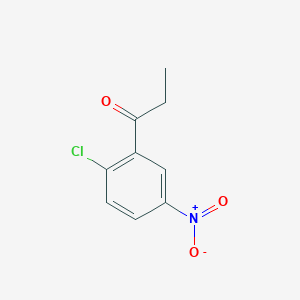

2-Chloro-5-nitropropiophenone

Description

2-Chloro-5-nitropropiophenone is a nitroaromatic compound characterized by a propiophenone backbone (a benzene ring with a ketone group and a three-carbon propionyl chain). The molecule features a chlorine substituent at the 2-position and a nitro group (-NO₂) at the 5-position on the benzene ring. Its molecular formula is C₉H₇ClNO₃, with a molecular weight of 213.61 g/mol .

Properties

Molecular Formula |

C9H8ClNO3 |

|---|---|

Molecular Weight |

213.62 g/mol |

IUPAC Name |

1-(2-chloro-5-nitrophenyl)propan-1-one |

InChI |

InChI=1S/C9H8ClNO3/c1-2-9(12)7-5-6(11(13)14)3-4-8(7)10/h3-5H,2H2,1H3 |

InChI Key |

JTALSYCLUJPGLD-UHFFFAOYSA-N |

SMILES |

CCC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl |

Canonical SMILES |

CCC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Group Differences

The following compounds share structural similarities with 2-Chloro-5-nitropropiophenone, differing in aromatic systems, substituents, or functional groups:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |

|---|---|---|---|---|

| This compound | C₉H₇ClNO₃ | 213.61 | Not provided | Benzene ring with ketone (propiophenone), Cl (2-position), NO₂ (5-position) |

| 2-Chloro-5-nitropyridine | C₅H₃ClN₂O₂ | 158.55 | 4548-45-2 | Pyridine ring (N-heteroaromatic), Cl (2-position), NO₂ (5-position) |

| 5-Chloro-N-cyclopropyl-2-nitrobenzamide | C₁₀H₉ClN₂O₃ | 240.65 | 1042623-41-5 | Benzamide group (CONH-cyclopropyl), Cl (5-position), NO₂ (2-position) |

| 2-Chloro-5-nitro-N-4-pyridylbenzamide | C₁₂H₈ClN₃O₃ | 277.66 | Not provided | Benzamide linked to pyridine, Cl (2-position), NO₂ (5-position) |

Comparative Analysis

Aromatic System Differences: this compound uses a benzene ring, while 2-Chloro-5-nitropyridine (CAS 4548-45-2) employs a pyridine ring. The nitrogen in pyridine increases electron deficiency, enhancing susceptibility to nucleophilic substitution compared to benzene derivatives . The benzamide derivatives (e.g., 5-Chloro-N-cyclopropyl-2-nitrobenzamide) introduce amide functional groups, enabling hydrogen bonding and altering solubility profiles .

Substituent Positioning: In this compound, the electron-withdrawing Cl and NO₂ groups are meta to each other on the benzene ring, creating a polarized electronic environment. This contrasts with 5-Chloro-N-cyclopropyl-2-nitrobenzamide, where Cl and NO₂ are para relative to the amide group .

Reactivity and Applications: Propiophenone derivatives like this compound are often intermediates in synthesizing pharmaceuticals or herbicides due to their ketone reactivity (e.g., nucleophilic additions) . Pyridine-based analogs (e.g., 2-Chloro-5-nitropyridine) are prevalent in coordination chemistry and as ligands in catalysis .

Research Findings and Methodological Insights

Structural Characterization

- X-ray crystallography, facilitated by programs like SHELXL and SHELXS , is critical for resolving the molecular geometries of nitroaromatic compounds. For example, thiourea derivatives of 2-chloro-5-nitrophenyl groups have been structurally validated using these tools .

- Structure validation protocols (e.g., checking for centrosymmetry or enantiopurity) are essential for nitro compounds, as improper refinement can lead to false chirality assignments (see Flack parameter analysis in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.